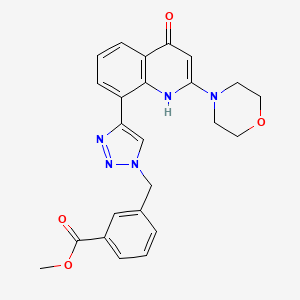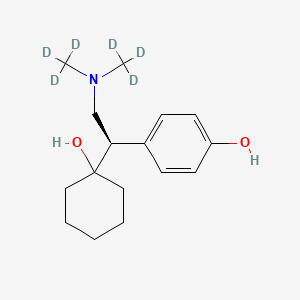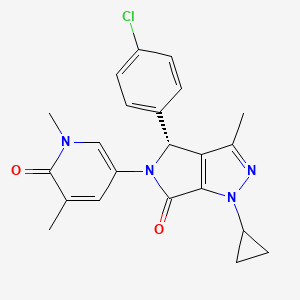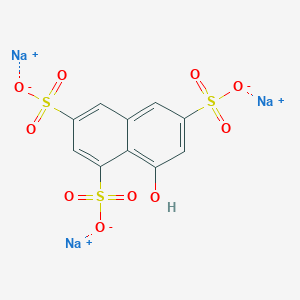
TLR7 and 8 modulator 31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TLR7 and 8 modulator 31 is a small molecule that targets Toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogens and initiating immune responses. This compound has been studied for its potential in immunotherapy, particularly in cancer treatment, due to its ability to activate immune cells and induce the production of cytokines and chemokines .
Métodos De Preparación
The synthesis of TLR7 and 8 modulator 31 involves several steps, including the use of specific reagents and reaction conditions. One common synthetic route involves the reaction of ethyl chlorooxoacetate with pyridine in the presence of diethyl ether, followed by the addition of butylhydrazine hydrochloride in ethanol and acetic acid . The product is then treated with phosphorus pentachloride and phosphorus oxychloride, followed by ammonia to yield the final compound . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Análisis De Reacciones Químicas
TLR7 and 8 modulator 31 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl chlorooxoacetate, pyridine, butylhydrazine hydrochloride, phosphorus pentachloride, and ammonia . The major products formed from these reactions include intermediates that are further processed to yield the final modulator compound .
Aplicaciones Científicas De Investigación
TLR7 and 8 modulator 31 has a wide range of scientific research applications. In chemistry, it is used to study the activation of Toll-like receptors and their role in immune responses . In biology, it is used to investigate the signaling pathways involved in innate immunity and the modulation of immune cell functions . In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy, as it can activate immune cells and enhance the antitumor activity of other treatments . Additionally, it has applications in the development of vaccines and the treatment of chronic diseases such as hepatitis B .
Mecanismo De Acción
The mechanism of action of TLR7 and 8 modulator 31 involves the activation of Toll-like receptors 7 and 8, which are located in intracellular endosomes . Upon activation, these receptors trigger a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines . This activation enhances the immune response by promoting the maturation of dendritic cells, the activation of T cells, and the induction of a Th1 type innate immune response . The molecular targets of this compound include specific amino acid residues within the receptors that facilitate binding and activation .
Comparación Con Compuestos Similares
TLR7 and 8 modulator 31 can be compared with other similar compounds such as imiquimod, resiquimod, and gardiquimod . These compounds also target Toll-like receptors 7 and 8 and have similar mechanisms of action. this compound may have unique structural features that enhance its binding affinity and selectivity for the receptors . The van der Waals interactions and hydrogen bonding patterns of this compound contribute to its potency and effectiveness as an immunomodulatory agent .
Propiedades
Fórmula molecular |
C14H19FN4O |
|---|---|
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
(3R)-3-[(2-amino-8-fluoroquinazolin-4-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C14H19FN4O/c1-2-4-9(7-8-20)17-13-10-5-3-6-11(15)12(10)18-14(16)19-13/h3,5-6,9,20H,2,4,7-8H2,1H3,(H3,16,17,18,19)/t9-/m1/s1 |
Clave InChI |
DMHYWBCNPUZCKE-SECBINFHSA-N |
SMILES isomérico |
CCC[C@H](CCO)NC1=NC(=NC2=C1C=CC=C2F)N |
SMILES canónico |
CCCC(CCO)NC1=NC(=NC2=C1C=CC=C2F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide](/img/structure/B11933006.png)



![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)

![tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate](/img/structure/B11933037.png)

![(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide](/img/structure/B11933057.png)



![2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide](/img/structure/B11933081.png)
